Lehmbachol D

Xanthine oxidase inhibition Hyperuricemia Gout

Researchers requiring a well-characterized stilbenolignan with intermediate xanthine oxidase potency often face supply inconsistencies and unverified activity data. Lehmbachol D resolves this with defined bioactivity for reliable assay calibration. • Quantified inhibitory activity: IC₅₀ 35.2 μM against xanthine oxidase, providing a mid-range benchmark between more and less potent analogs. • Multi-target profiling: Binding energy of -7.7 kcal/mol against SARS-CoV-2 Mᵖʳᵒ and moderate TNF-α inhibition, supporting its use as a reference in antiviral and anti-inflammatory screening. • Assured availability: Standardized commercial supply with rigorous quality documentation ensures batch-to-batch reproducibility for SAR studies.

Molecular Formula C26H26O8
Molecular Weight 466.5 g/mol
Cat. No. B14748559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLehmbachol D
Molecular FormulaC26H26O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3C4=C2C(=CC(=C4)O)O)C5=CC(=C(C=C5)O)OC
InChIInChI=1S/C26H26O8/c1-31-19-6-12(4-5-17(19)28)26-23-15-9-14(27)10-18(29)24(15)22(16(23)11-34-26)13-7-20(32-2)25(30)21(8-13)33-3/h4-10,16,22-23,26-30H,11H2,1-3H3/t16-,22-,23+,26-/m1/s1
InChIKeyAXSKRNKYMIWHQQ-FEFOLRMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lehmbachol D: Compound Overview


Lehmbachol D (CAS 913556-40-8) is a stilbenolignan natural product first isolated from the bark of Salacia lehmbachii [1] and subsequently identified in Gnetum cleistostachyum lianas [2]. It belongs to a class of phenolic compounds characterized by a stilbenoid-lignan hybrid scaffold, with the molecular formula C₂₆H₂₆O₈ and a molecular weight of 466.48 g/mol . The compound exhibits moderate inhibitory activity against TNF-α, inhibitory potential toward xanthine oxidase (IC₅₀ 35.2 μM), and demonstrated binding affinity of −7.7 kcal/mol in molecular docking studies against SARS-CoV-2 main protease (Mᵖʳᵒ) [2][3][4].

Natural product-based enzyme inhibition screening
Stilbenolignan scaffold for structure-activity relationship (SAR) studies
In silico target engagement benchmarking (Mpro docking context)

Why Lehmbachol D Is Not Interchangeable


Despite sharing a common stilbenolignan backbone, Lehmbachol D exhibits quantifiable activity divergence from its closest structural analogs across multiple assay systems. In molecular docking studies against SARS-CoV-2 Mᵖʳᵒ, Lehmbachol D (−7.7 kcal/mol) shows a binding energy difference of 0.5–1.2 kcal/mol compared to gnetifolin F (−8.5 kcal/mol) and gnetofuran A (−8.0 kcal/mol) [1]. In xanthine oxidase inhibition assays, Lehmbachol D demonstrates an IC₅₀ of 35.2 μM, which is 2.6-fold more potent than the new stilbene derivative (E)-2′-methoxy-3,5,5′-trihydroxystilbene (IC₅₀ 13.6 μM) but notably distinct from other co-isolated compounds [2]. Furthermore, while Lehmbachol D shows moderate TNF-α inhibitory activity, gnetucleistol F exhibits potent activity with IC₅₀ values of 10.3 μM against TNF-α and 6.36 μM against malondialdehyde . These activity differences arise from specific structural features—including the indeno-furan core and methoxy/hydroxy substitution pattern established in the original isolation study [3]—that preclude direct substitution without experimental validation.

Binding affinity hierarchy may differ

Mpro docking energies vary 0.3–0.8 kcal/mol among stilbenolignan analogs; target engagement predictions may shift away from Lehmbachol D when substituting gnetifolin F or maackolin without validation.

Xanthine oxidase potency profile distinct

IC₅₀ values span a 1.1–2.6-fold range across co-isolated stilbenes; rank-order potency can alter assay benchmarking, limiting direct substitution with (E)-2′-methoxy-3,5,5′-trihydroxystilbene.

Anti-inflammatory activity tier not interchangeable

Lehmbachol D exhibits moderate TNF-α inhibition, while gnetucleistol F shows potent dual TNF-α/MDA activity; cytokine modulation readouts may require activity-tier-specific selection.

Lehmbachol D Comparative Evidence


Xanthine Oxidase Inhibition Comparison

In a 2024 study of stilbene derivatives from Gnetum montanum, Lehmbachol D exhibited xanthine oxidase inhibitory activity with an IC₅₀ of 35.2 μM. This represents a 2.6-fold lower potency compared to the newly isolated (E)-2′-methoxy-3,5,5′-trihydroxystilbene (IC₅₀ 13.6 μM) and is approximately 12-fold less potent than the positive control allopurinol (IC₅₀ 2.9 μM). Within the same assay, compounds 3, 4, and 5 showed IC₅₀ values of 38.7, 43.4, and 47.7 μM, respectively, positioning Lehmbachol D as the second most potent compound among the five tested stilbenes [1].

Xanthine Oxidase IC₅₀
Reported
35.2 µM (Lehmbachol D)
Supports enzyme inhibition screening context
2.6-fold less potent than (E)-2′-methoxy analog (13.6 µM); 12.1-fold less potent than allopurinol (2.9 µM)
Xanthine oxidase inhibition Hyperuricemia Gout Natural product screening

SARS-CoV-2 Mᵖʳᵒ Binding Affinity

In a 2021 molecular docking study evaluating stilbenolignan analogues as potential SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, Lehmbachol D demonstrated a binding energy of −7.7 kcal/mol. Among the six compounds tested, gnetifolin F showed the strongest predicted affinity (−8.5 kcal/mol), followed by maackolin (−8.2 kcal/mol), gnetofuran A (−8.0 kcal/mol), Lehmbachol D (−7.7 kcal/mol), and gnetucleistol and aiphanol (both −7.3 kcal/mol). Lehmbachol D thus occupies an intermediate position in the binding affinity hierarchy, with a 0.8 kcal/mol weaker binding than the top-ranked gnetifolin F but 0.4 kcal/mol stronger binding than the lowest-ranked pair [1].

Mpro Binding Energy
In silico context
−7.7 kcal/mol
Supports docking-based SAR interpretation
0.8 kcal/mol weaker than gnetifolin F (−8.5); 0.4 kcal/mol stronger than aiphanol (−7.3)
SARS-CoV-2 Mpro inhibitor Molecular docking Antiviral screening In silico drug discovery

TNF-α and MDA Inhibition Comparison

In the 2006 isolation study from Gnetum cleistostachyum, Lehmbachol D (compound 3) demonstrated moderate inhibitory activity on TNF-α, along with gnetofuran A, gnetifolin F, and gnetumontanin C. In contrast, gnetucleistol F (compound 1) exhibited potent dual inhibitory activity, with subsequently reported IC₅₀ values of 10.3 μM against TNF-α and 6.36 μM against malondialdehyde (MDA) [1]. While the original study did not report discrete IC₅₀ values for Lehmbachol D's TNF-α inhibition, the qualitative designation as 'moderate' relative to gnetucleistol F's 'potent' activity establishes a clear activity hierarchy within this compound series. The structural basis for this activity differential—likely attributable to the distinct phenylcoumaran architecture of gnetucleistol F compared to the indeno-furan core of Lehmbachol D—provides a rationale for targeted procurement when moderate rather than potent anti-inflammatory activity is desired for mechanistic or comparative studies [2].

TNF-α Inhibition
Cross-study comparable
Moderate (qualitative)
Supports cytokine modulation assay context
gnetucleistol F: TNF-α IC₅₀ 10.3 µM, MDA IC₅₀ 6.36 µM (potent); Lehmbachol D moderate
Anti-inflammatory TNF-α inhibition Malondialdehyde Cytokine modulation Inflammation models

ADMET and Drug-Likeness Comparison

In the 2021 in silico study evaluating stilbenolignan analogues, comprehensive ADMET and drug-likeness profiling was performed using Osiris, Molinspiration, and SwissADME tools. All six compounds—including Lehmbachol D—were found to obey Lipinski's rule of five, indicating favorable oral bioavailability potential. Lehmbachol D has a molecular weight of 466.0 g/mol, compared to maackolin (452.0 g/mol), gnetucleistol (436.0 g/mol), gnetifolin F (466.0 g/mol), gnetofuran A (436.0 g/mol), and aiphanol (452.0 g/mol) [1]. The study also reported calculated pharmacokinetic parameters and toxicological characteristics, though specific numerical toxicity predictions for Lehmbachol D were not disaggregated from the collective analysis. The uniform Lipinski compliance across all six analogues indicates that Lehmbachol D's drug-likeness profile is comparable to its structural peers, with the selection decision therefore driven primarily by target-specific activity differences rather than fundamental ADMET concerns [1].

ADMET Drug-Likeness
Predicted context
Lipinski compliant; MW 466.0 g/mol
Supports drug-likeness profiling for screening
All six stilbenolignan analogs also Lipinski compliant; MW differs +14 to +30 from lower-MW analogs
ADMET prediction Drug-likeness Bioavailability Pharmacokinetics In silico ADME

Lehmbachol D Research Applications


Xanthine Oxidase Inhibitor Screening and SAR

Lehmbachol D is optimally deployed as a reference compound in xanthine oxidase inhibition assays where a stilbenolignan with moderate potency (IC₅₀ 35.2 μM) is required. Its activity sits between the more potent (E)-2′-methoxy-3,5,5′-trihydroxystilbene (IC₅₀ 13.6 μM) and the less potent cis-shegansu B (IC₅₀ 47.7 μM), making it a useful intermediate benchmark for structure-activity relationship (SAR) studies of stilbene-derived xanthine oxidase inhibitors [1]. Researchers investigating natural product alternatives to allopurinol for gout or hyperuricemia may use Lehmbachol D to establish baseline activity thresholds or as a scaffold for semi-synthetic optimization.

Mᵖʳᵒ Inhibitor Benchmarking and SAR

Based on molecular docking data showing binding energy of −7.7 kcal/mol against SARS-CoV-2 Mᵖʳᵒ, Lehmbachol D serves as a mid-range affinity reference compound in antiviral screening programs targeting coronavirus main protease [2]. Its binding energy positions it between higher-affinity analogs (gnetifolin F at −8.5 kcal/mol, maackolin at −8.2 kcal/mol) and lower-affinity analogs (gnetucleistol and aiphanol at −7.3 kcal/mol), enabling researchers to use Lehmbachol D as a calibration point for validating docking protocols or as a starting scaffold for structure-guided optimization of stilbenolignan-based Mᵖʳᵒ inhibitors.

TNF-α Modulation Studies

Lehmbachol D is appropriate for studies requiring a stilbenolignan with moderate TNF-α inhibitory activity—contrasting with the potent dual TNF-α/MDA inhibition of gnetucleistol F (TNF-α IC₅₀ 10.3 μM, MDA IC₅₀ 6.36 μM) [3]. This activity tier differentiation makes Lehmbachol D valuable as a negative or intermediate control in cytokine modulation experiments, or as a reference compound when investigating the structural determinants that separate moderate from potent anti-inflammatory activity within the stilbenolignan class. The compound's established stereochemistry and biomimetic synthetic accessibility further support its use in medicinal chemistry campaigns [4].

Natural Product Library – Phenotypic Screening

Given its well-characterized activity profile across multiple targets (xanthine oxidase IC₅₀ 35.2 μM, Mᵖʳᵒ binding energy −7.7 kcal/mol, moderate TNF-α inhibition) and confirmed Lipinski compliance [1][2][3], Lehmbachol D is a suitable candidate for inclusion in focused natural product libraries intended for phenotypic screening in inflammation, metabolic disorders, or antiviral discovery. Its intermediate potency across multiple assays reduces the risk of promiscuous or non-specific activity while providing a defined baseline against which to measure screening hits. The compound's commercial availability through multiple vendors supports reproducible library assembly.

Application
Selection Property
Validation Focus
Xanthine oxidase inhibitor screening
Moderate enzyme inhibition context
SAR benchmarking within stilbenolignan series
Coronavirus protease inhibitor research
Mid-range binding affinity context
Docking protocol calibration and scaffold evaluation
Cytokine modulation studies
Moderate TNF-α inhibition context
Activity tier differentiation in inflammatory models
Focused natural product library assembly
Multi-target characterization context
Screening baseline measurement and reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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